molecular formula C18H22ClN3O2 B2529643 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide CAS No. 1311738-36-9

2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2529643
CAS RN: 1311738-36-9
M. Wt: 347.84
InChI Key: ZOKOYMURTLMOHG-UHFFFAOYSA-N
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Description

2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CCMI, and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CCMI involves the selective inhibition of the T-type calcium channel. This channel is involved in the regulation of neuronal excitability, and its dysfunction has been implicated in a variety of neurological disorders. By blocking this channel, CCMI can reduce neuronal excitability and potentially alleviate symptoms associated with these disorders.
Biochemical and Physiological Effects:
CCMI has been found to exhibit a range of biochemical and physiological effects. In addition to its selective inhibition of the T-type calcium channel, CCMI has also been shown to have an effect on other ion channels, such as the L-type calcium channel and the sodium channel. These effects can have a range of physiological consequences, including the regulation of blood pressure and the modulation of pain perception.

Advantages and Limitations for Lab Experiments

CCMI has several advantages for use in lab experiments. It is a highly selective inhibitor of the T-type calcium channel, which makes it a valuable tool for investigating the role of this channel in various physiological processes. Additionally, CCMI has been shown to be relatively stable and easy to handle, which makes it a convenient compound for use in experiments. However, there are also limitations to the use of CCMI in lab experiments. For example, it can be difficult to control the concentration of CCMI in experiments, and it may not be effective in all experimental systems.

Future Directions

There are many potential future directions for research on CCMI. One area of interest is the development of more selective and potent inhibitors of the T-type calcium channel. This could lead to the development of new treatments for neurological disorders that are associated with dysfunction of this channel. Additionally, CCMI could be used in combination with other compounds to investigate the role of multiple ion channels in physiological processes. Finally, further research could be conducted to investigate the potential applications of CCMI in other areas of scientific research, such as cancer biology or cardiovascular disease.

Synthesis Methods

The synthesis of 2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide involves a multi-step process that has been described in detail in scientific literature. The first step involves the reaction of 2-chlorophenylamine with morpholine to form 2-(2-chlorophenyl)morpholine. This compound is then reacted with 1-cyanocyclopentanecarboxylic acid to form the final product, CCMI. The synthesis of CCMI has been optimized over the years to improve yield and purity, and it is now possible to produce this compound in large quantities.

Scientific Research Applications

CCMI has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of CCMI as a tool to study the role of certain ion channels in the brain. CCMI has been shown to selectively block the T-type calcium channel, which is involved in a variety of physiological processes, including the regulation of neuronal excitability. By blocking this channel, CCMI can be used to investigate the role of T-type calcium channels in various neurological disorders, such as epilepsy and neuropathic pain.

properties

IUPAC Name

2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c19-15-6-2-1-5-14(15)16-11-22(9-10-24-16)12-17(23)21-18(13-20)7-3-4-8-18/h1-2,5-6,16H,3-4,7-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKOYMURTLMOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCOC(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide

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